molecular formula C22H30O7 B1180794 2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate CAS No. 120462-45-5

2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate

Cat. No.: B1180794
CAS No.: 120462-45-5
M. Wt: 406.5 g/mol
InChI Key:
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Description

2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H30O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Synthesis

The compound of interest, closely related to the structural framework of natural occurring diterpenes, has been synthesized and characterized, revealing insights into its molecular configuration and potential applications in chemical research. The synthesis of similar compounds, through direct acetylation reactions of naturally occurring totarolenone, leads to molecules that exhibit significant hydrogen bonding and π interactions, forming stable crystalline structures. This understanding aids in the development of new synthetic methods and the exploration of molecular properties critical for drug design and discovery (Laamari et al., 2018; Oubabi et al., 2014).

Drug Design and Discovery

In the realm of drug discovery, similar compounds have been developed with potential analgesic and antipyretic properties, showcasing the role of such structures in medicinal chemistry. By employing green chemistry approaches, these studies offer a sustainable pathway to develop drugs with lesser environmental impact, opening avenues for the synthesis of novel therapeutic agents (Reddy et al., 2014).

Antioxidant Properties

Compounds with a similar structural backbone have demonstrated strong antioxidant activity, highlighting their potential as therapeutic agents. The study of such compounds derived from the fruits of Artocarpus nobilis indicates their importance in developing antioxidant therapies, which could combat oxidative stress-related diseases (Jayasinghe et al., 2006).

Pathway Activation for Disease Treatment

Further research into structurally similar compounds has identified their role in activating the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative damage and inflammation. This pathway's activation has significant implications for treating chronic diseases such as diabetic nephropathy, showcasing the therapeutic potential of these compounds (Saito et al., 2013).

Redox Behavior in Analytical Chemistry

The redox behavior of structurally related hydroxyanthracenediones has been thoroughly investigated, providing insights into their pH- and temperature-responsive properties. Such studies are crucial for developing analytical techniques in chemistry, understanding the electrochemical properties of compounds, and designing sensors or probes for various applications (Ahmad et al., 2015).

Mechanism of Action

Target of Action

Lophanthoidin E, also known as 2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate or HY-N3366, is a diterpenoids compound . It primarily targets mammalian DNA gyrase and human topoisomerase I . These enzymes play crucial roles in DNA replication, transcription, and recombination.

Mode of Action

Lophanthoidin E interacts with its targets by binding to these enzymes, thereby inhibiting their activity . This interaction results in the prevention of DNA supercoiling, which is essential for DNA replication and transcription. Consequently, this leads to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Lophanthoidin E is the DNA replication pathway. By inhibiting DNA gyrase and topoisomerase I, Lophanthoidin E disrupts the supercoiling process, which is a critical step in DNA replication. This disruption can lead to downstream effects such as halted cell division and bacterial growth inhibition .

Result of Action

The molecular and cellular effects of Lophanthoidin E’s action primarily involve the inhibition of bacterial growth. By binding to and inhibiting the activity of DNA gyrase and topoisomerase I, Lophanthoidin E prevents the supercoiling of DNA, thereby disrupting DNA replication and transcription. This disruption leads to the inhibition of bacterial cell division and growth .

Properties

IUPAC Name

2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNNHGOOVAQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.